5-Butyloxazolidine-2,4-dione
Overview
Description
5-Butyloxazolidine-2,4-dione is an organic compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a derivative of oxazolidine-2,4-dione, characterized by the presence of a butyl group at the 5-position of the oxazolidine ring. This compound is known for its applications in various industrial and research settings due to its unique chemical properties.
Mechanism of Action
Target of Action
5-Butyloxazolidine-2,4-dione is a member of the oxazolidinones class of compounds . Oxazolidinones are potent inhibitors of bacterial protein biosynthesis . They bind preferentially to the 50 S subunit of bacterial ribosomes , which is the primary target of this compound.
Mode of Action
This compound, like other oxazolidinones, inhibits the formation of the first peptide bond in protein synthesis . It interferes with the binding of initiator fMet-tRNAi Met to the ribosomal peptidyltransferase P-site, which is vacant only prior to the formation of the first peptide bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein biosynthesis pathway in bacteria . By inhibiting the formation of the first peptide bond, this compound prevents the initiation of protein synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
As a member of the oxazolidinones class, it is expected to have good oral bioavailability and broad distribution in the body .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial protein synthesis . This results in the cessation of bacterial growth, making this compound a potential antimicrobial agent .
Biochemical Analysis
Biochemical Properties
5-Butyloxazolidine-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the synthesis and degradation of amino acids, thereby influencing protein metabolism . The nature of these interactions is primarily inhibitory, leading to changes in the activity of the target enzymes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and energy production . Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins, thereby affecting cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound can inhibit the activity of enzymes involved in critical metabolic pathways, resulting in changes in gene expression and cellular function . For instance, it has been observed to inhibit the activity of enzymes involved in the tricarboxylic acid cycle, leading to alterations in cellular energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing oxidative stress response and improving metabolic efficiency . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to affect the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites . Additionally, it can influence the tricarboxylic acid cycle and oxidative phosphorylation, thereby affecting cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular metabolism. The distribution of the compound within tissues can also influence its overall activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can be localized to the mitochondria, where it affects energy production and metabolic processes. The subcellular localization of the compound can also influence its interactions with other biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyloxazolidine-2,4-dione typically involves the reaction of butylamine with oxazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Butyloxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to more reduced forms.
Substitution: The butyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
5-Butyloxazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used as a lubricant, mold release agent, and stabilizer in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Oxazolidine-2,4-dione: The parent compound without the butyl group.
5-Methyloxazolidine-2,4-dione: A similar compound with a methyl group instead of a butyl group.
5-Ethyloxazolidine-2,4-dione: A compound with an ethyl group at the 5-position.
Uniqueness
5-Butyloxazolidine-2,4-dione is unique due to the presence of the butyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other oxazolidine derivatives and suitable for specialized applications in research and industry .
Properties
IUPAC Name |
5-butyl-1,3-oxazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-3-4-5-6(9)8-7(10)11-5/h5H,2-4H2,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUOKHTQOCCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433090 | |
Record name | 5-Butyloxazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22384-53-8 | |
Record name | 5-Butyloxazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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